N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzenesulfonamide
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Overview
Description
The compound contains a pyrroloquinoline core, which is a bicyclic system consisting of a pyrrole ring fused with a quinoline. The presence of a nitrobenzenesulfonamide group suggests that it might have some biological activity, as sulfonamides are commonly used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrroloquinoline core, followed by the introduction of the nitrobenzenesulfonamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrroloquinoline, along with the nitrobenzenesulfonamide group. The presence of the nitro group could introduce some polarity to the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the nitrobenzenesulfonamide group, which could potentially undergo a variety of reactions. For example, the nitro group could be reduced to an amine, or the sulfonamide could be hydrolyzed .Scientific Research Applications
Fungicidal Activity
- Derivatives of pyrroloquinolinone, a compound structurally related to N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzenesulfonamide, have been synthesized with a potential for fungicidal activity (Kappe & Kappe, 2009).
Anticoagulant Activity
- New derivatives of pyrroloquinolin-2-ones, related to the core structure of the compound , have shown inhibitory activity against blood coagulation factors Xa and XIa, suggesting potential anticoagulant properties (Novichikhina et al., 2020).
Diuretic and Hypertension Treatment
- Certain derivatives of pyrroloquinolinone have been identified with strong diuretic properties and have been proposed as remedies for hypertension (Shishkina et al., 2018).
Sensing Applications
- A chemosensor based on a compound structurally related to this compound was developed for highly selective sensing of cyanide in aqueous solutions (Na et al., 2014).
Antipsychotic and Neurological Treatment
- Research has indicated the potential of tetracyclic derivatives structurally similar to the compound for binding to serotonin and dopamine receptors, suggesting possible applications in treating neuropsychiatric and neurological disorders (Li et al., 2014).
Anticancer Activity
- Some derivatives have been synthesized for potential anticancer activity, with compounds showing selective cytotoxic effects toward certain cancer cell lines (Rao et al., 2015).
Future Directions
Properties
IUPAC Name |
N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-11-16-10-13(9-12-3-2-8-20(17(12)16)18(11)22)19-27(25,26)15-6-4-14(5-7-15)21(23)24/h4-7,9-11,19H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGASXFTWMPUWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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